(R)-Citalopram N-Oxide
Overview
Description
“®-Citalopram N-Oxide” is a derivative of citalopram, where the nitrogen atom is oxidized to form an N-oxide . N-oxides are a class of compounds that contain a nitrogen-oxygen coordinate covalent bond . They are commonly used in consumer products such as shampoos, conditioners, detergents, and hard surface cleaners .
Synthesis Analysis
The synthesis of N-oxides like “®-Citalopram N-Oxide” typically involves the oxidation of tertiary nitrogen compounds . Sodium percarbonate is an ideal and efficient oxygen source for this oxidation . The presence of various rhenium-based catalysts under mild reaction conditions can facilitate this process .Molecular Structure Analysis
The molecular structure of N-oxides involves a nitrogen-oxygen coordinate covalent bond . The presence of substituents can have strong effects on structural parameters and electron density distribution . For instance, the presence of an electron-withdrawing group results in an increase of the ipso-angle and a decrease of the semi-polar bond length .Chemical Reactions Analysis
N-oxides exhibit many kinds of reactions . For instance, when heated to 150–200 °C, they undergo a Cope reaction to form a hydroxylamine and an alkene . Moreover, N-oxides can be reduced back to amines using various reducing agents .Physical And Chemical Properties Analysis
N-oxides are highly polar molecules with excellent water solubility . They are weak bases with a pKb of around 4.5 . The physical and chemical properties of specific N-oxides like “®-Citalopram N-Oxide” would depend on its specific molecular structure.Scientific Research Applications
Pharmacokinetics and Metabolism : The enantiomers of citalopram and its metabolites, including (R)-Citalopram N-Oxide, have been studied for their pharmacokinetics. Rochat, Amey, and Baumann (1995) developed a high-performance liquid chromatography method for analyzing these enantiomers in plasma, which is crucial for pharmacokinetic studies (Rochat, Amey, & Baumann, 1995).
Degradation and Environmental Impact : The degradation of citalopram in different environmental conditions, including the formation of (R)-Citalopram N-Oxide, was studied by Kwon and Armbrust (2005), highlighting its stability and potential environmental impact (Kwon & Armbrust, 2005).
Neuropharmacological Effects : Mørk, Kreilgaard, and Sánchez (2003) compared the effects of escitalopram, R-citalopram, and citalopram on extracellular levels of serotonin in rats, finding that R-citalopram counteracts the increase in serotonin levels induced by escitalopram (Mørk, Kreilgaard, & Sánchez, 2003).
Water Treatment and Transformation Products : Hörsing et al. (2012) investigated the fate of citalopram, including the formation of citalopram N-oxide, in advanced water treatment technologies, contributing to understanding the environmental fate of pharmaceutical compounds (Hörsing et al., 2012).
Modulatory Role on Serotonin Transporter : Studies by Mnie-Filali et al. (2007) and Sánchez et al. (2004) indicated that R-citalopram can modulate the serotonin transporter and counteract the effects of escitalopram, suggesting a complex interaction between the enantiomers at the synaptic level (Mnie-Filali et al., 2007), (Sánchez et al., 2004).
Analytical Method Development : Soliman (2012) developed a method for the simultaneous analysis of (R)- and (S)-Citalopram and its related substances, including (R)-Citalopram N-Oxide, which is crucial for assessing the quality and purity of pharmaceutical preparations (Soliman, 2012).
Mechanisms of Antidepressant Regulation : Matthaeus et al. (2016) investigated the effect of citalopram enantiomers on serotonin transporter’s cell surface localization and neuronal firing, contributing to the understanding of the antidepressant regulation mechanisms (Matthaeus et al., 2016).
Future Directions
properties
IUPAC Name |
3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652526 | |
Record name | 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Citalopram N-Oxide | |
CAS RN |
1217761-31-3 | |
Record name | 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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